endogenous hydrogen sulfide production pathways
endogenous hydrogen sulfide production pathways
An In-depth Technical Guide to Endogenous Hydrogen Sulfide Production Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogen sulfide (H₂S), once known only as a toxic gas, is now recognized as a critical endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) as a key signaling molecule in mammalian physiology.[1][2][3] It participates in a wide array of processes, including neuromodulation, vasodilation, inflammation, and apoptosis.[3][4][5] The production of H₂S is tightly regulated by a series of enzymatic pathways that primarily utilize sulfur-containing amino acids as substrates.[1][6] Understanding these core pathways is crucial for researchers developing therapeutic strategies that target H₂S metabolism.
This guide provides a detailed overview of the three primary enzymatic pathways responsible for endogenous H₂S biogenesis: the Cystathionine β-Synthase (CBS) pathway, the Cystathionine γ-Lyase (CSE) pathway, and the 3-Mercaptopyruvate Sulfurtransferase (3-MST) pathway.
Core Enzymatic Pathways for H₂S Production
In mammalian cells, H₂S is predominantly synthesized by three key enzymes: CBS, CSE, and 3-MST.[1][7][8] CBS and CSE are cytosolic enzymes that are central to the transsulfuration pathway, while the 3-MST pathway involves both cytosolic and mitochondrial components.[5][7]
Cystathionine β-Synthase (CBS) Pathway
CBS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the transsulfuration pathway, catalyzing the conversion of homocysteine to cystathionine.[9][10] It is the primary source of H₂S in the central nervous system.[6][11]
-
Primary Substrates: L-cysteine and L-homocysteine.[12]
-
Reaction Mechanism: The major H₂S-producing reaction catalyzed by CBS is the condensation of L-cysteine with L-homocysteine (a β-replacement reaction) to form cystathionine and H₂S.[5][12] This reaction is significantly more efficient at producing H₂S than the hydrolysis of cysteine alone.[12] CBS can also produce H₂S directly from L-cysteine via β-elimination.[13]
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Regulation: CBS activity is allosterically activated by S-adenosyl-L-methionine (SAM).[14][15] The enzyme also contains a heme cofactor, which is believed to play a regulatory role.[14]
Cystathionine γ-Lyase (CSE) Pathway
Cystathionine γ-lyase (also known as CTH) is another key PLP-dependent enzyme in the transsulfuration pathway.[10] It is considered the major source of H₂S in the cardiovascular system and peripheral tissues.[16][17][18]
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Primary Substrates: L-cysteine and L-homocysteine.[18]
-
Reaction Mechanism: CSE has broad substrate specificity and can generate H₂S through multiple reactions.[18] At physiological concentrations, the α,β-elimination of L-cysteine is a primary route for H₂S generation.[13][18] CSE can also catalyze the condensation of two L-cysteine molecules to form lanthionine and H₂S, or the condensation of L-cysteine and L-homocysteine to produce cystathionine and H₂S.[13] In conditions of high homocysteine levels (hyperhomocysteinemia), reactions involving homocysteine become a significant source of H₂S.[5][18]
-
Regulation: The regulation of CSE is complex, involving transcriptional, post-transcriptional, and post-translational mechanisms.[16] For instance, persulfidation of CSE at specific cysteine residues can inhibit its activity, forming a negative feedback loop.[17]
3-Mercaptopyruvate Sulfurtransferase (3-MST) Pathway
The third major pathway for H₂S production involves two enzymes: Cysteine Aminotransferase (CAT) and 3-Mercaptopyruvate Sulfurtransferase (3-MST).[6][7] This pathway is notable for its presence in both the cytoplasm and mitochondria.[6][19]
-
Cellular Localization: CAT is cytosolic, while 3-MST is found in both the cytoplasm and mitochondria.[6][7] The mitochondrial localization of 3-MST is significant, as it links H₂S production directly to cellular bioenergetics.[19]
-
Primary Substrates: L-cysteine and α-ketoglutarate.[20]
-
Reaction Mechanism: This is a two-step process.
-
CAT first catalyzes the transfer of an amino group from L-cysteine to α-ketoglutarate, producing 3-mercaptopyruvate (3-MP) and glutamate.[6][21]
-
3-MST then utilizes 3-MP as a substrate, transferring the sulfur atom to a thiol-containing acceptor (like thioredoxin) to release H₂S and pyruvate.[6][20][21][22] D-cysteine can also be a substrate, being converted to 3-MP by D-amino acid oxidase (DAO) in peroxisomes.[5]
-
-
Regulation: The activity of this pathway is dependent on the availability of the substrate 3-MP and the presence of thiol-containing reductants.[6][20]
Quantitative Data Summary
Quantitative analysis is fundamental to understanding the dynamics of H₂S metabolism. The following tables summarize key data regarding enzyme modulators and physiological concentrations.
Table 1: Pharmacological Modulators of H₂S-Producing Enzymes
This table lists commonly used activators and inhibitors for each of the primary H₂S-producing enzymes. These tools are invaluable for experimental investigation of pathway function.
| Enzyme | Modulator Type | Compound | Notes |
| CBS | Activator | S-Adenosyl-L-methionine (SAM) | Endogenous allosteric activator.[15][23] |
| Inhibitor | Aminooxyacetic acid (AOAA) | Commonly used but has limited selectivity; inhibits other PLP-dependent enzymes.[24][25] | |
| Inhibitor | 8-Hydroxyquinoline Derivatives | Investigated as potential pharmacological inhibitors.[26] | |
| CSE | Inhibitor | Propargylglycine (PAG) | A fairly selective, suicide inactivator of CSE.[25][27] |
| Inhibitor | β-Cyanoalanine (BCA) | Preferential CSE inhibitor with slight effects on CBS at high concentrations.[25] | |
| Inhibitor | S-nitrosoglutathione (GSNO) | Physiological nitrosating agent that inhibits CSE via S-nitrosation.[28] | |
| 3-MST | Inhibitor | (No widely accepted selective inhibitors) | The lack of selective inhibitors presents a challenge for studying this pathway. |
Table 2: Reported Physiological Concentrations of Hydrogen Sulfide
The measurement of endogenous H₂S concentrations is technically challenging, leading to a wide range of reported values in the literature.[29] Early studies reported concentrations in the low micromolar (μM) range, while more recent analyses suggest levels may be significantly lower, in the nanomolar (nM) range.[29] This discrepancy highlights the need for careful selection of measurement techniques.
| Tissue/Fluid | Reported Concentration Range | Notes |
| Brain | 100 nM - 166 μM | High variability in reported data. CBS is the major producer.[29][30] |
| Liver | < 1 nM - 144 μM | High capacity for both H₂S production and catabolism.[29] |
| Kidney | 40 μM - 200 μM | High reported concentrations in some studies.[29] |
| Plasma | 34 μM - 274 μM | Wide range reported across different studies.[29] |
Note: The concentrations listed reflect the broad range found in the literature and should be interpreted with caution. The actual free H₂S concentration is likely at the lower end of these ranges.
Experimental Protocols
Accurate measurement of H₂S levels and the activity of its producing enzymes is critical. Below are methodologies for key experiments.
Protocol 1: Measurement of H₂S Production Capacity in Tissue Extracts (Lead Sulfide Assay)
This protocol provides a method to measure the H₂S-generating capacity of a biological sample, such as a tissue homogenate.[31][32] It relies on the reaction of H₂S gas with lead acetate to form lead sulfide (PbS), a dark precipitate.[32]
A. Materials and Reagents
-
Tissue homogenization buffer (e.g., PBS with protease inhibitors)
-
96-well microplate
-
Reaction Solution (prepare fresh): 100 mM PBS (pH 7.4), 10 mM L-cysteine, 1 mM Pyridoxal 5'-phosphate (PLP).[31]
-
Lead(II) acetate solution (20 mM in deionized H₂O)
-
Whatman filter paper or agar for embedding lead acetate
B. Procedure (Endpoint Assay)
-
Sample Preparation: Homogenize fresh or frozen tissue in ice-cold buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant (e.g., via BCA assay).[31]
-
Assay Setup: In each well of a 96-well plate, add 150 µL of the freshly prepared reaction solution.[31]
-
Reaction Initiation: Add a specific amount of tissue extract (e.g., 100-500 µg of total protein) to each well to start the reaction.
-
H₂S Trapping: Immediately seal the plate with a lid or film to which a lead acetate-soaked filter paper has been affixed over the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Detection: H₂S gas produced will react with the lead acetate, forming dark spots of PbS on the filter paper. Quantify the darkness of the spots using densitometry (e.g., by scanning the paper and analyzing with image software). The intensity is proportional to the amount of H₂S produced.
C. Procedure (Kinetic Assay)
-
Follow steps 1-3 above.
-
Instead of filter paper, use a plate reader-compatible method, such as monitoring the change in absorbance of a lead acetate solution at 390 nm directly in the reaction cuvette.[27]
-
The rate of increase in absorbance corresponds to the rate of H₂S production. The specific activity can be calculated using the molar extinction coefficient for PbS (5500 M⁻¹ cm⁻¹).[18][27]
Protocol 2: Spectrophotometric Assay for CBS/CSE Activity
This protocol directly measures the enzymatic activity of CBS or CSE in a purified enzyme preparation or tissue extract.[27]
A. Principle The H₂S produced by the enzyme reacts with lead acetate to form lead sulfide (PbS), and the rate of PbS formation is monitored spectrophotometrically at 390 nm.[27] To distinguish between CBS and CSE activity in a tissue extract, a CSE-specific inhibitor can be used.
B. Materials and Reagents
-
HEPES buffer (200 mM, pH 7.4)
-
L-cysteine solution (e.g., 20 mM)
-
L-homocysteine solution (e.g., 20 mM)
-
Lead acetate solution (e.g., 20 mM)
-
Purified CBS/CSE enzyme or tissue extract
-
Propargylglycine (PAG), a CSE inhibitor[27]
-
Spectrophotometer with a temperature-controlled cuvette holder (37°C)
C. Procedure
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing HEPES buffer, substrates (L-cysteine and/or L-homocysteine), and lead acetate. The final volume is typically 1 mL.
-
Pre-incubation: Equilibrate the cuvette in the spectrophotometer at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding a small volume (e.g., 10 µL) of the enzyme solution or tissue extract.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 390 nm for a set period (e.g., 5-10 minutes).
-
Calculation: Calculate the specific activity from the linear slope of the absorbance-versus-time plot, using the molar extinction coefficient for PbS (5500 M⁻¹ cm⁻¹).[27]
-
Distinguishing CBS from CSE: To measure CBS activity alone in a mixed sample, pre-incubate the tissue extract with the CSE inhibitor PAG for 5-10 minutes on ice before adding it to the reaction mixture.[27] The H₂S production rate in the presence of PAG is attributed to CBS. The CSE activity can be calculated by subtracting the CBS activity from the total activity (measured without PAG).[27]
Conclusion
The enzymatic production of endogenous hydrogen sulfide is a complex and vital aspect of mammalian cellular physiology. The three core pathways—catalyzed by CBS, CSE, and 3-MST—exhibit distinct tissue distributions, substrate specificities, and regulatory mechanisms, allowing for precise control of H₂S levels in different biological contexts. A thorough understanding of these pathways, supported by robust quantitative data and reliable experimental protocols, is essential for the scientific community. This knowledge forms the bedrock for future research into the physiological roles of H₂S and for the development of novel therapeutics targeting H₂S metabolism for a variety of diseases.
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